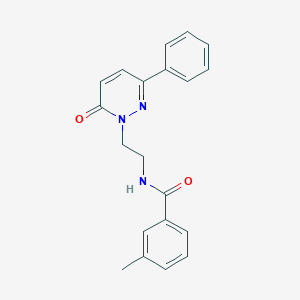

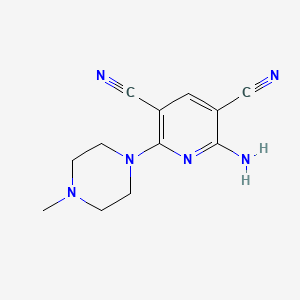

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds structurally related to "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," often involves complex reactions aiming to introduce specific functional groups that influence their chemical behavior and biological activity. For example, the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors illustrate the strategic modifications at different positions to enhance activity and selectivity (Contreras et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" can be performed using techniques like X-ray diffraction, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms within the molecule and the electronic properties affecting its reactivity and interaction with biological targets. Studies on related molecules, such as antipyrine derivatives, provide insight into intermolecular interactions, hydrogen bonding patterns, and the impact of substituents on molecular geometry (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" and its analogs can include substitutions, additions, and cyclization reactions that modify the core structure, introducing new pharmacophores or enhancing physicochemical properties. The reactivity of such compounds is influenced by the electronic configuration of the pyridazine ring and the presence of electron-donating or withdrawing groups (Basheer et al., 2006).

Physical Properties Analysis

The physical properties of "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," such as solubility, melting point, and crystal structure, are crucial for its formulation and application in chemical and pharmaceutical fields. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the crystal structure and solubility can be significantly affected by the nature of substituents and the molecular conformation (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding its behavior in chemical reactions and biological systems. The presence of functional groups such as amides, esters, or halides influences these properties, dictating the compound's reactivity and interactions with other molecules. Research on similar benzamide derivatives highlights the importance of functional group modifications in tuning the chemical behavior and biological activities of these compounds (Patil et al., 2015).

科学的研究の応用

Synthesis and Antiviral Applications

A study outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds, including 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b, showed viral reduction in the range of 85–65%, indicating their potential as antiavian influenza agents (Hebishy et al., 2020).

Anticancer Activity

Another research focus is on the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, designed and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, with some derivatives demonstrating higher anticancer activities than the reference drug, showcasing the potential for novel cancer therapies (Ravinaik et al., 2021).

Neuroleptic Applications

The compound's relevance extends to the design and synthesis of derivatives acting as AChE inhibitors, with modifications leading to significant improvements in AChE-inhibitory activity. Notably, the indenopyridazine derivative was identified as a potent inhibitor, highlighting the compound's utility in developing neuroleptic agents (Contreras et al., 2001).

Anti-inflammatory and Analgesic Effects

Research into benzamide derivatives has also shown potential anti-inflammatory and analgesic effects. The synthesis and evaluation of N-substituted benzamides revealed compounds with significant inhibitory effects on stereotyped behavior in rats, indicating their promise as therapeutic agents for inflammation and pain management (Iwanami et al., 1981).

特性

IUPAC Name |

3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-15-6-5-9-17(14-15)20(25)21-12-13-23-19(24)11-10-18(22-23)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMGZUALUGXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)